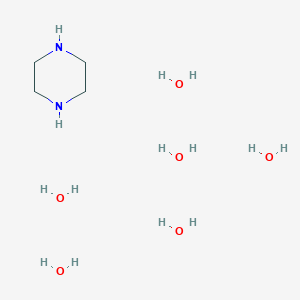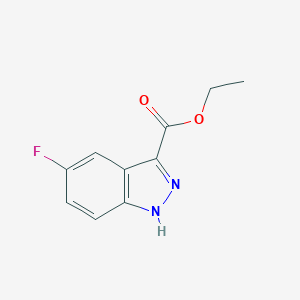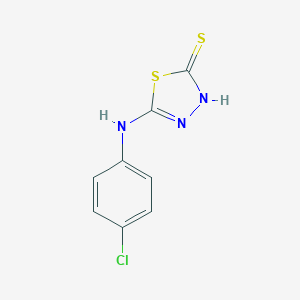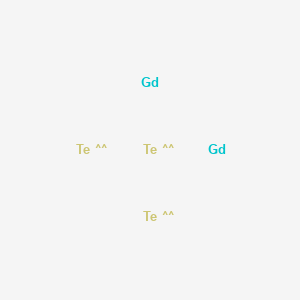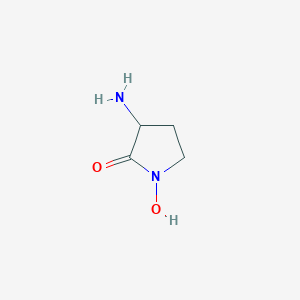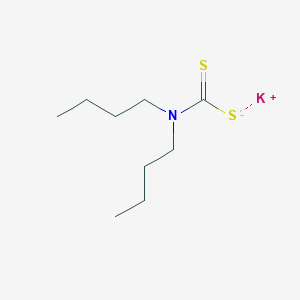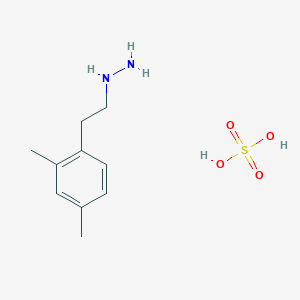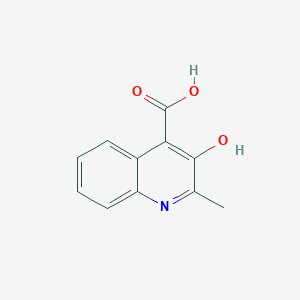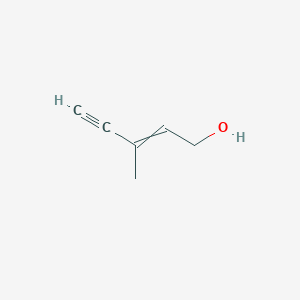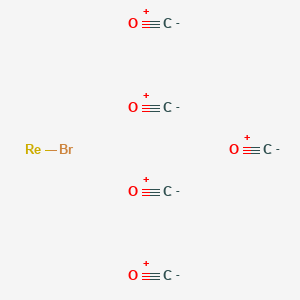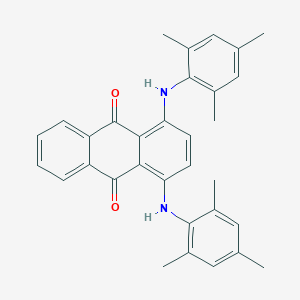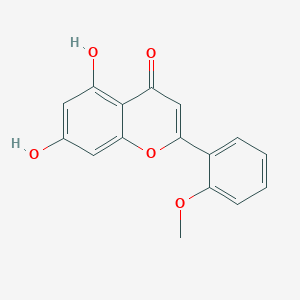
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects.
作用机制
The mechanism of action of FKA is not fully understood. However, several studies have suggested that FKA targets multiple signaling pathways involved in cancer cell proliferation and survival. FKA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. FKA also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, FKA inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes cancer cell survival and proliferation.
生化和生理效应
FKA has been shown to modulate various biochemical and physiological processes. FKA inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. FKA also inhibits the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) involved in inflammation and cancer cell survival. Additionally, FKA inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
One advantage of using FKA in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. FKA has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the low solubility of FKA in water can limit its use in some experiments. Additionally, the purity of FKA can affect its activity, highlighting the importance of efficient separation and purification methods.
未来方向
Several future directions can be explored in the study of FKA. One direction is the optimization of the synthesis method to increase the yield and purity of FKA. Another direction is the investigation of FKA's potential as a combination therapy with other anti-cancer drugs. Additionally, the study of FKA's effects on the immune system and gut microbiota can provide insights into its potential as an anti-inflammatory agent. The development of FKA derivatives with improved solubility and activity can also be explored.
Conclusion:
In conclusion, FKA is a naturally occurring chalcone with potential therapeutic properties. FKA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. The mechanism of action of FKA involves the modulation of multiple signaling pathways involved in cancer cell proliferation and survival. FKA has low toxicity in normal cells and has potential as a candidate for cancer therapy. However, the low solubility of FKA and the purity of the extract can limit its use in some experiments. Several future directions can be explored in the study of FKA, including the optimization of the synthesis method and the investigation of FKA's effects on the immune system and gut microbiota.
合成方法
The synthesis of FKA involves the extraction of kava roots using solvents like ethanol or methanol. The extract is then subjected to chromatographic separation and purification to obtain pure FKA. The yield of FKA depends on the purity of the extract and the efficiency of the separation and purification process.
科学研究应用
FKA has been extensively studied for its potential therapeutic properties. Several studies have reported the anti-cancer effects of FKA in various cancer cell lines, including breast, prostate, colon, and lung cancer. FKA induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells by targeting multiple signaling pathways. FKA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FKA exhibits anti-microbial activity against various bacteria and fungi.
属性
CAS 编号 |
10458-35-2 |
|---|---|
产品名称 |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)- |
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChI 键 |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
规范 SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



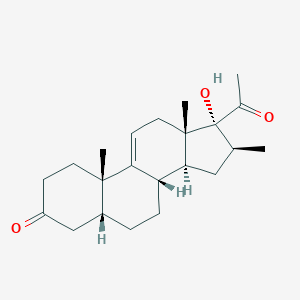
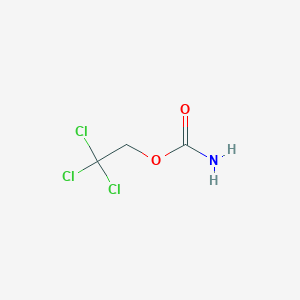
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
